Bis(4-iodophenyl)-iodonium tetrafluoroborate; min. 98%
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Description
“Bis(4-iodophenyl)-iodonium tetrafluoroborate” likely refers to a chemical compound that contains iodine and phenyl groups. It’s important to note that the properties of this compound could be significantly different from other iodonium compounds due to the presence of iodine and phenyl groups .
Synthesis Analysis
The synthesis of similar compounds often involves halogen exchange reactions or coupling reactions . For instance, 1-benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve protodeboronation of pinacol boronic esters . Another example is the synthesis of new aromatic polyamides (PAs) bearing cardo xanthene groups by a carbonylation polymerization .Scientific Research Applications
Organic Synthesis
Bis(4-iodophenyl)-iodonium tetrafluoroborate is a valuable reagent in organic synthesis, particularly in the iodination of aromatic compounds. It serves as an electrophilic iodine source, facilitating the introduction of iodine into organic molecules. This is crucial for creating polyiodinated aromatics used as intermediaries in the design of new materials, such as polymers, organic cages, and covalent organic frameworks .
Material Science
The compound is used in material science to synthesize novel materials with specific properties. For instance, it can be used to create light-harvesting complexes and dendrimers, which have applications in solar energy conversion and drug delivery systems, respectively .
properties
IUPAC Name |
bis(4-iodophenyl)iodanium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I3.BF4/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)5/h1-8H;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVSPWLLFBKCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BF4I3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-iodophenyl)-iodonium tetrafluoroborate |
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